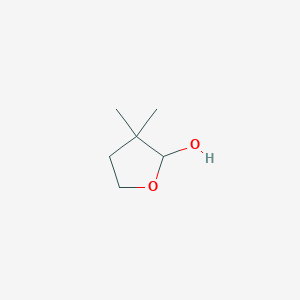
3,3-Dimethyltetrahydro-2-furanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyltetrahydro-2-furanol is an organic compound with the molecular formula C6H12O2. It is a tetrahydrofuran derivative characterized by the presence of two methyl groups at the 3rd position and a hydroxyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyltetrahydro-2-furanol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 3,3-dimethyl-1,4-butanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the tetrahydrofuran ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyltetrahydro-2-furanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,3-dimethyltetrahydrofuran-2-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Scientific Research Applications
3,3-Dimethyltetrahydro-2-furanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,3-Dimethyltetrahydro-2-furanol depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group and the tetrahydrofuran ring are key structural features that contribute to its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the methyl groups.
2-Methyltetrahydrofuran: Contains a single methyl group at the 2nd position.
3-Methyltetrahydrofuran: Contains a single methyl group at the 3rd position.
Uniqueness: 3,3-Dimethyltetrahydro-2-furanol is unique due to the presence of two methyl groups at the 3rd position, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other tetrahydrofuran derivatives and can lead to different applications and interactions in various fields .
Properties
CAS No. |
102536-89-0 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3,3-dimethyloxolan-2-ol |
InChI |
InChI=1S/C6H12O2/c1-6(2)3-4-8-5(6)7/h5,7H,3-4H2,1-2H3 |
InChI Key |
DDRXTONTKHHZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


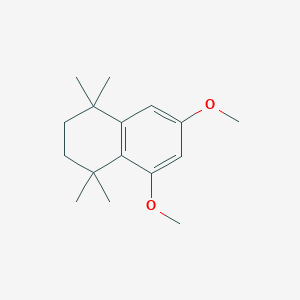
![4-{[2-(Hexadecyloxy)-5-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B11952531.png)


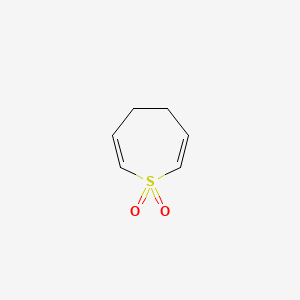
![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)
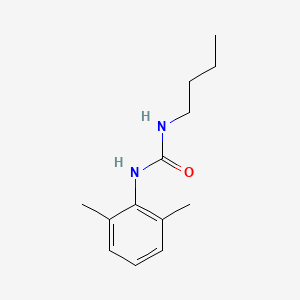

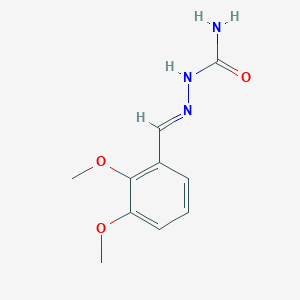
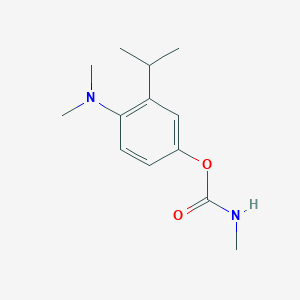
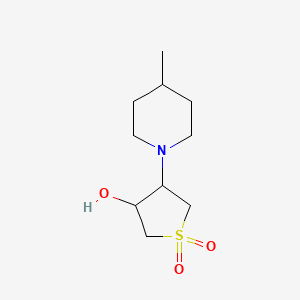
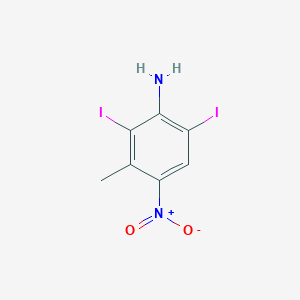

![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
